molecular formula C8H7F3O B1393076 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene CAS No. 1214378-64-9

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene

Cat. No.: B1393076
CAS No.: 1214378-64-9
M. Wt: 176.14 g/mol
InChI Key: HXWRNLIADDNLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the reaction of 4-fluoro-2-methylphenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethoxy)-4-fluorobenzene
  • 1-(Difluoromethoxy)-2-methylbenzene
  • 4-Fluoro-2-methylphenol

Uniqueness

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene is unique due to the combination of difluoromethoxy, fluoro, and methyl groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(difluoromethoxy)-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWRNLIADDNLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene
Reactant of Route 3
Reactant of Route 3
1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene
Reactant of Route 4
Reactant of Route 4
1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene
Reactant of Route 5
Reactant of Route 5
1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene
Reactant of Route 6
Reactant of Route 6
1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.